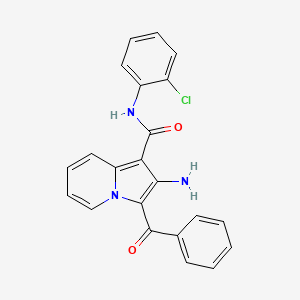

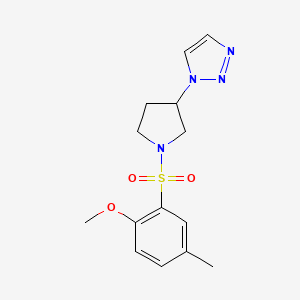

![molecular formula C9H10BrN3 B2864471 4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene CAS No. 2225127-02-4](/img/structure/B2864471.png)

4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly used as a labeling agent for proteins and nucleic acids, as well as a precursor for the synthesis of other chemical compounds. In

Applications De Recherche Scientifique

Synthesis of New Triazole Derivatives

Researchers have developed a method to synthesize 1,4-disubstituted 1,2,3-triazoles from azidomethyl-benzenes, including derivatives similar to "4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene", and dipropargyl uracil or thymine. This synthesis, utilizing click chemistry, produces compounds with potential applications in corrosion inhibition, demonstrating the versatility of azide-functionalized benzenes in creating materials with protective properties against acidic corrosion of steels (Negrón-Silva et al., 2013).

Liquid Crystal Intermediates

"4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene" can serve as a precursor in the synthesis of liquid crystal intermediates. A study detailed improvements in O-alkylation of substituted phenols, leading to the synthesis of various mesomorphic compounds, including phenylbenzoates and azoxybenzenes. These advancements highlight the role of substituted benzenes in the development of materials for liquid crystal displays and other optoelectronic applications (Neubert et al., 1978).

Catalysis and Metal Complexes

A study on Schiff base dye ligands synthesized from azo group-containing compounds similar to "4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene" demonstrated their use in forming copper(II) and cobalt(II) complexes. These complexes were analyzed for their magnetic properties and potential biological activities, showcasing the compound's utility in catalysis and the synthesis of materials with specific magnetic or biological functions (Ahmadi & Amani, 2012).

Materials Engineering

In materials science, "4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene" and its derivatives can be utilized in the engineering of molecular crystals for advanced materials. Studies have explored the structural properties of halogenated benzene derivatives, revealing their potential in designing materials with specific optical, electrical, or structural characteristics. For instance, the analysis of halotriaroylbenzenes indicates the significance of halogen bonding in determining the materials' structure and properties, which could be relevant for the synthesis of novel organic semiconductors or photonic materials (Pigge et al., 2006).

Propriétés

IUPAC Name |

4-[(1R)-1-azidoethyl]-1-bromo-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3/c1-6-5-8(3-4-9(6)10)7(2)12-13-11/h3-5,7H,1-2H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBALFAIFBJLHQF-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)N=[N+]=[N-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)[C@@H](C)N=[N+]=[N-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

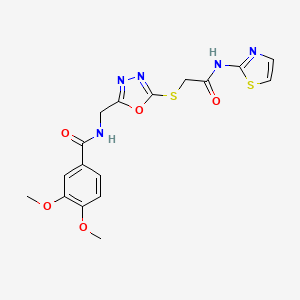

![5-((4-Benzhydrylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2864388.png)

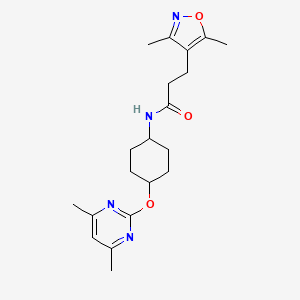

![2-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2864389.png)

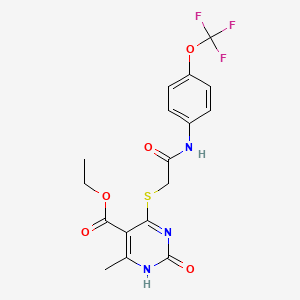

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,6-difluorobenzamide](/img/structure/B2864394.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2864396.png)

![2-[(4-bromophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2864404.png)

![3-[(2-Hydroxycyclobutyl)amino]phenol](/img/structure/B2864406.png)

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide](/img/structure/B2864407.png)

![2-[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanylethanesulfonyl fluoride](/img/structure/B2864410.png)